Sodium tetrachloropalladate(II)

Übersicht

Beschreibung

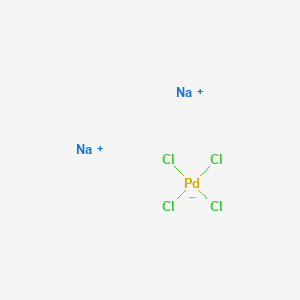

Sodium tetrachloropalladate(II) is an inorganic compound with the chemical formula Na2PdCl4 . It is commonly used as a catalyst and as a raw material for dye production . It can be used to catalyze or promote reactions in certain chemical reactions, and is widely used in the fields of organic synthesis and dye preparation .

Synthesis Analysis

Sodium tetrachloropalladate(II) and the analogous alkali metal salts of the form M2PdCl4, may be prepared simply by reacting palladium(II) chloride with the appropriate alkali metal chloride in aqueous solution . It is also used in the electroless coating on mild steel and to prepare ion associate cetyltrimethylammonium-tetrachloropalladate which is consequently used to modify carbon-based electrodes for better sensitivity .Molecular Structure Analysis

The molecular weight of Sodium tetrachloropalladate(II) is 294.21 g/mol . The linear formula is Na2PdCl4 . The SMILES string is [Na+].[Na+].ClPd–(Cl)Cl .Chemical Reactions Analysis

Sodium tetrachloropalladate(II) may further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium(II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .Physical And Chemical Properties Analysis

Sodium tetrachloropalladate(II) is a reddish-brown powder . It is soluble in water . The compound crystallizes from water as a trihydrate (Na2PdCl4·3H2O), which is the commercially available form .Wissenschaftliche Forschungsanwendungen

Synthesis of Palladium Nanospheres

Sodium tetrachloropalladate(II) has been used in the preparation of palladium nanospheres . These nanospheres have potential applications in various fields such as catalysis, electronics, and medicine due to their unique properties.

Creation of Hollow Nanospheres

In addition to solid nanospheres, Sodium tetrachloropalladate(II) can also be used to create hollow nanospheres . These hollow structures can be used for drug delivery systems, where the hollow interior can be filled with a therapeutic agent.

Production of Alloy Nanoparticles

Sodium tetrachloropalladate(II) can be used to prepare hollow Au x PdY alloy nanoparticles . These alloy nanoparticles can have various applications in catalysis and materials science.

Electroless Coating on Mild Steel

Sodium tetrachloropalladate(II) may be used in the electroless coating on mild steel . This can improve the corrosion resistance of the steel, extending its lifespan and broadening its range of applications.

Modification of Carbon-Based Electrodes

Sodium tetrachloropalladate(II) can be used to modify carbon-based electrodes for better sensitivity . This can be particularly useful in the development of sensors and biosensors.

Catalysts for Oxidation

Sodium tetrachloropalladate(II) is a metal precursor used to synthesize palladium nanocrystals and catalysts for oxidation . These catalysts can be used in various chemical reactions, particularly those involving the oxidation of organic compounds.

Safety And Hazards

Sodium tetrachloropalladate(II) is considered hazardous. It may be corrosive to metals, harmful if swallowed, and causes serious eye damage . It is recommended to avoid dust formation, ingestion, and inhalation, and to wear personal protective equipment/face protection .

Relevant Papers There are several papers published on the topic of Sodium tetrachloropalladate(II). Some of the popular works include “Sonochemical preparation of bimetallic nanoparticles of gold/palladium in aqueous solution”, “Sulfonated N‐Heterocyclic Carbenes for Pd‐Catalyzed Sonogashira and Suzuki–Miyaura Coupling in Aqueous Solvents” and more . For a more comprehensive list of papers, you can refer to this source.

Eigenschaften

IUPAC Name |

disodium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXLZKBNIAXVBE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Na2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tetrachloropalladate(II) | |

CAS RN |

13820-53-6 | |

| Record name | Palladate(2-), tetrachloro-, sodium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of sodium tetrachloropalladate(II)?

A1: The molecular formula is Na2[PdCl4], and the molecular weight is 302.29 g/mol [].

Q2: What are the key spectroscopic characteristics of sodium tetrachloropalladate(II)?

A2: Infrared (IR) spectroscopy is commonly used to characterize palladium complexes, including those derived from sodium tetrachloropalladate(II). The Pd-Cl stretching vibrations are typically observed in the region below 400 cm-1 []. 1H, 13C, and 31P NMR spectroscopy are also frequently employed to analyze the structure of palladium complexes synthesized from sodium tetrachloropalladate(II), particularly those involving organic ligands [, , , ].

Q3: How does sodium tetrachloropalladate(II) interact with biomolecules like glucagon fibrils?

A3: Sodium tetrachloropalladate(II) can interact with glucagon fibrils, leading to the formation of palladium nanoparticle chains along the fibrils. The size of the palladium nanoparticles can be controlled by adjusting the concentration of sodium tetrachloropalladate(II), offering a biotemplated fabrication method for nanoparticle ensembles [].

Q4: Can carbon nanospheres be used as a support for palladium nanoparticles derived from sodium tetrachloropalladate(II) in catalytic applications?

A4: Yes, sodium tetrachloropalladate(II) can be used to immobilize palladium nanoparticles on carbon nanospheres. This method avoids the use of excess reducing agents and capping reagents, resulting in clean catalyst surfaces. The size of the palladium nanoparticles can be controlled by the choice of palladium precursor and additives, influencing their catalytic activity for nitroaromatic hydrogenation [].

Q5: What is the role of sodium tetrachloropalladate(II) in the methoxycarbonylation of iodobenzene?

A5: Palladium(II) complexes synthesized from sodium tetrachloropalladate(II) and N-arylalkyl derivatives of iminodiacetic acid act as catalysts in the methoxycarbonylation of iodobenzene, demonstrating their potential in organic synthesis [].

Q6: How does sodium tetrachloropalladate(II) promote the cyclization of 1-arylazonaphthalenes?

A6: Sodium tetrachloropalladate(II), used either stoichiometrically or catalytically, facilitates the cyclization of tetra-alkylated 1-arylazonaphthalenes to the corresponding 2-arylbenzo[g]indazoles, highlighting its use in constructing complex molecular structures [].

Q7: Is sodium tetrachloropalladate(II) involved in reactions other than C-C bond formations?

A7: Sodium tetrachloropalladate(II) has been found to catalyze the ethanolysis of diketene. The reaction mechanism involves the formation of a palladium complex with ethyl acetoacetate, a product of the diketene ethanolysis [, ].

Q8: Have computational methods been used to study sodium tetrachloropalladate(II) and its complexes?

A8: Yes, density functional theory (DFT) calculations have been employed to model the molecular geometry and vibrational frequencies of palladium(II) complexes derived from sodium tetrachloropalladate(II) and various ligands, such as N-benzyliminodiacetic acid derivatives []. This approach allows for a deeper understanding of the structural and electronic properties of these complexes.

Q9: Does sodium tetrachloropalladate(II) pose any health risks?

A9: Sodium tetrachloropalladate(II) has been identified as a potential allergen, particularly in dental applications [, , ]. Contact sensitization has been observed in dental technician students exposed to the compound, potentially due to its presence in dental materials.

Q10: What are the potential neurological effects of exposure to sodium tetrachloropalladate(II)?

A10: A case study reported a potential allergic reaction to a nickel-containing endovascular coil, with positive patch test results for both nickel and sodium tetrachloropalladate(II) []. While the coils themselves did not contain palladium, the temporal correlation with the patient’s symptoms and positive patch test raises concerns about potential hypersensitivity reactions.

Q11: How does palladium stress affect bacterial cells?

A11: Exposure of Escherichia coli to sodium tetrachloropalladate(II) induces significant changes in the transcriptome, affecting various cellular processes. These include disruptions in iron, zinc, and copper homeostasis, as well as alterations in the expression of inorganic ion transporters and genes involved in carbohydrate, amino acid, and nucleotide transport and metabolism [].

Q12: Can sodium tetrachloropalladate(II) be used to synthesize bimetallic nanoparticles?

A12: Yes, a sonochemical method utilizes sodium tetrachloropalladate(II) alongside a gold precursor to synthesize gold/palladium bimetallic nanoparticles. The process involves sonochemical reduction in the presence of sodium dodecyl sulfate, which acts as a stabilizing agent and enhances the reduction rate [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)